Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that include a five-membered C3NS ring . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the formula -CF3. The presence of fluorine atoms can significantly influence the compound’s reactivity and properties .
Scientific Research Applications
Synthesis of Novel Organic Compounds
A key application involves its use as a precursor in the synthesis of a wide array of organic compounds. For instance, it has been utilized in the preparation of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines, indicating its versatility in synthesizing aminoethyl-thiazole derivatives (Kenneth M. Boy & J. Guernon, 2005). Additionally, the compound has facilitated the synthesis of thiazole-5-carboxylate esters through photolysis, showcasing its utility in photochemical transformations (M. Fong et al., 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate have been investigated for their antibacterial activities. Novel thiazole compounds containing ether structures synthesized from this precursor exhibited significant fungicidal activities, highlighting its potential in developing new antimicrobial agents (Qiu Li-ga, 2015).
Material Science and Corrosion Inhibition
Research in material science has also benefited from the use of this compound. Pyranpyrazole derivatives, for example, have been explored as corrosion inhibitors for mild steel, demonstrating the compound's application beyond pharmaceuticals into industrial applications, underscoring its role in the development of novel corrosion inhibitors (P. Dohare et al., 2017).
Antimicrobial and Antioxidant Studies
Further, its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, with some showing excellent antibacterial and antifungal properties. This indicates the compound's significance in synthesizing biologically active molecules with potential therapeutic applications (K. Raghavendra et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, many heterocyclic compounds like thiazoles and imidazoles show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Heterocyclic compounds like thiazoles and imidazoles have a broad range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, research into new synthesis methods, applications, and properties of these compounds is ongoing and represents an exciting area for future study .
properties
IUPAC Name |
ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-10(13(14,15)16)17-11(20-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPFHVYNJGBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
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